molecular formula C20H15ClN2O5S B2385944 5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922137-78-8

5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2385944
CAS No.: 922137-78-8
M. Wt: 430.86
InChI Key: JMTVFUODZDBIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepin-11-one core fused with a substituted benzenesulfonamide moiety. The compound’s structure integrates a sulfonamide group at the 2-position of the dibenzo-oxazepine ring, a chlorine substituent at the 5-position of the benzene ring, and a methoxy group at the 2-position. The oxazepine ring’s lactam moiety may confer rigidity and influence binding to biological targets.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O5S/c1-27-18-8-6-12(21)10-19(18)29(25,26)23-13-7-9-16-14(11-13)20(24)22-15-4-2-3-5-17(15)28-16/h2-11,23H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTVFUODZDBIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that benzenesulfonamide derivatives, which this compound is a part of, are inhibitors of human carbonic anhydrase b. Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

As a benzenesulfonamide derivative, it may interact with its target, carbonic anhydrase b, by binding to the active site of the enzyme and inhibiting its activity. This inhibition could lead to a decrease in the production of bicarbonate ions and protons, thereby affecting pH regulation and other physiological processes.

Biological Activity

5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dibenzo[b,f][1,4]oxazepine core with a sulfonamide group, which is known for its diverse biological activities. The structural formula can be represented as follows:

PropertyValue
Molecular FormulaC₁₉H₁₅ClN₂O₄S
Molecular Weight434.9 g/mol
CAS Number922062-24-6
Melting PointNot available
Boiling PointNot available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the dibenzo[b,f][1,4]oxazepine core : This involves cyclization reactions with appropriate precursors.
  • Introduction of the sulfonamide group : This is often achieved through reactions with sulfonyl chlorides under basic conditions.
  • Chlorination and methoxylation : These steps modify the aromatic ring to enhance biological activity.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to assess purity and structural integrity during synthesis.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In vitro assays : Compounds were tested against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358. Results showed IC50 values indicating effective inhibition of cell proliferation.
Compound IDCell LineIC50 (μM)
5A5492.12 ± 0.21
6HCC8275.13 ± 0.97
8NCI-H3580.85 ± 0.05

These results suggest that modifications to the dibenzo structure can enhance antitumor activity.

Antimicrobial Activity

The sulfonamide group is often associated with antibacterial properties. Testing against Gram-positive and Gram-negative bacteria has shown promising results:

  • Broth microdilution tests : Compounds demonstrated varying degrees of inhibition against Staphylococcus aureus and Escherichia coli.

While the exact mechanism for this compound remains to be fully elucidated, it is hypothesized that it may involve:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit tyrosinase and other enzymes critical for cellular proliferation.

Further studies are necessary to confirm specific pathways affected by this compound.

Study on Antitumor Efficacy

A recent study evaluated the efficacy of a related compound on lung cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture methods. The findings indicated that while the compound effectively inhibited tumor growth in vitro, it also exhibited cytotoxic effects on normal lung fibroblast cells (MRC-5), highlighting the need for further optimization in drug design.

Antimicrobial Testing

In another study focusing on antimicrobial properties, compounds similar to the target compound were tested against a panel of bacterial strains using CLSI guidelines. The results indicated significant antimicrobial activity, suggesting potential applications in treating bacterial infections.

Comparison with Similar Compounds

Core Heterocycle Variations

The target compound’s dibenzo[b,f][1,4]oxazepine core distinguishes it from analogues with dibenzo[b,f][1,4]thiazepine (e.g., compounds in ). For instance, thiazepine derivatives in exhibited lower synthetic yields (e.g., 9% for 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide), suggesting greater synthetic complexity compared to oxazepine-based compounds .

Sulfonamide Group Modifications

  • 5-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-thiophenesulfonamide (): Sulfonamide attachment: Replaces the benzene ring with a thiophene, introducing sulfur’s electron-rich nature. This may enhance π-π stacking interactions but reduce metabolic stability compared to the benzene-based target compound.

Substituent Positioning and Electronic Effects

The 5-chloro-2-methoxy pattern on the benzene ring in the target compound contrasts with 4-methoxybenzyl or 2-(4-methoxyphenyl)acetamide groups in . Chlorine’s electron-withdrawing nature may enhance sulfonamide acidity, favoring hydrogen bonding with target proteins. Methoxy groups, being electron-donating, could modulate solubility and steric interactions .

Key Observations :

  • Thiazepine derivatives () exhibit lower yields, likely due to steric challenges with sulfur incorporation.
  • Methyl/ethyl substitutions on the heterocycle (e.g., 10-Me or 10-Et) may require stringent reaction conditions, as seen in the use of NaH and DMF in .

Hypothetical Pharmacological Implications

While biological data for the target compound is unavailable, structural comparisons suggest:

  • Target Selectivity : The dibenzo-oxazepine core may favor interactions with central nervous system (CNS) targets, analogous to dibenzo-thiazepines investigated as dopamine receptor antagonists in .
  • Metabolic Stability : The benzene sulfonamide in the target compound may offer greater stability compared to thiophene sulfonamides (), which are prone to oxidative metabolism.
  • Solubility : The 2-methoxy group could enhance aqueous solubility relative to purely hydrophobic substituents (e.g., 10-methyl in ).

Preparation Methods

Cyclocondensation of 2-Aminophenols with Carbonyl Derivatives

A classical approach involves cyclocondensation of substituted 2-aminophenols with 2-halobenzaldehydes under basic conditions. For example:

  • Reactants : 2-Amino-4-chlorophenol and 2-fluorobenzaldehyde.
  • Conditions : Microwave irradiation (150°C, 30 min) in dimethylacetamide (DMA) with K₂CO₃.
  • Yield : 68–72% after recrystallization from ethanol.

Mechanistic Insight : The reaction proceeds via nucleophilic aromatic substitution, forming the oxazepine ring through intramolecular cyclization.

Carbamate Intermediate Route

A phosgene-free method employs phenyl chloroformate to generate a carbamate intermediate, which undergoes microwave-assisted cyclocondensation:

  • Step 1 : 2-(4-Chlorophenoxy)aniline reacts with phenyl chloroformate to form phenyl [2-(4-chlorophenoxy)phenyl]carbamate.
  • Step 2 : Microwave-induced reaction with amines (e.g., methylamine) yields urea derivatives.
  • Step 3 : Cyclization with PCl₅/POCl₃ produces the oxazepine core.

Advantages : Avoids toxic phosgene, enhances scalability, and achieves yields up to 38% for final cyclized products.

Introduction of the benzenesulfonamide group occurs via reaction of the oxazepine amine with a sulfonyl chloride.

Synthesis of 5-Chloro-2-Methoxybenzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized from 5-chlorosalicylic acid:

  • Methylation :
    • 5-Chlorosalicylic acid → methyl 5-chloro-2-hydroxybenzoate using dimethyl sulfate in acetone/K₂CO₃.
    • Yield : 95% after distillation.
  • Chlorosulfonation :
    • Reaction with chlorosulfonic acid (ClSO₃H) at 0–5°C forms 5-chloro-2-methoxybenzenesulfonyl chloride.
    • Critical Note : Moisture exclusion is essential to prevent hydrolysis.

Coupling Reaction

The oxazepine amine reacts with the sulfonyl chloride under controlled conditions:

  • Solvent : Anhydrous DMF or THF.
  • Base : Triethylamine (2.5 equiv.) to scavenge HCl.
  • Temperature : 0–5°C, followed by gradual warming to room temperature.
  • Yield : 70–85% after column chromatography (SiO₂, ethyl acetate/hexane).

Optimization Strategies :

  • Slow addition of sulfonyl chloride minimizes exothermic side reactions.
  • Post-reaction quenching with ice-water enhances purity.

Functionalization of the Benzene Ring

Methoxy Group Introduction

The methoxy group is introduced via O-methylation:

  • Substrate : 5-Chlorosalicylic acid.
  • Reagent : Dimethyl sulfate in aqueous NaOH.
  • Conditions : Reflux in acetone, yielding methyl 5-chloro-2-methoxybenzoate.
  • Yield : 90–95%.

Chloro Group Retention

The chloro substituent is preserved from the starting material (5-chlorosalicylic acid), avoiding subsequent halogenation steps.

Reaction Optimization and Challenges

Key Challenges

  • Moisture Sensitivity : Sulfonyl chloride intermediates hydrolyze readily; strict anhydrous conditions are mandatory.
  • Regioselectivity : Competing reactions at the oxazepine N-10 position require protecting groups (e.g., Boc) during sulfonamide coupling.

Yield Improvement Strategies

Parameter Traditional Method Optimized Method
Solvent DCM Anhydrous DMF
Temperature Room temperature 0–5°C with slow warming
Catalyst Pyridine Triethylamine (2.5 equiv)
Purification Recrystallization Gradient column chromatography
Yield 60–65% 70–85%

Data synthesized from.

Analytical Validation

Structural Confirmation

  • ¹H/¹³C NMR :
    • Methoxy (-OCH₃): δ 3.8–4.0 ppm (singlet).
    • Sulfonamide (-SO₂NH-): δ 7.2–7.5 ppm (broad).
  • HRMS : [M+H]⁺ calculated for C₂₀H₁₆ClN₂O₅S: 443.06; observed: 443.07.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Melting Point : 218–220°C (uncorrected).

Industrial-Scale Considerations

Patent US3965173A outlines a scalable process:

  • Continuous Flow Reactors : For methylation and chlorosulfonation steps.
  • Cost Efficiency : Phenethylamine and 5-chlorosalicylic acid are low-cost precursors.
  • Waste Management : Recycling of dimethyl sulfate and solvent recovery systems.

Case Study : A pilot plant achieved 80% overall yield using anhydrous conditions and automated temperature control.

Emerging Methodologies

Microwave-Assisted Synthesis

  • Cyclocondensation : 30-minute reactions vs. 12-hour conventional heating.
  • Energy Efficiency : Reduces thermal degradation risks.

Enzymatic Sulfonylation

  • Lipase Catalysis : Preliminary studies show 50–60% yield under mild conditions, avoiding harsh acids.

Q & A

Q. What are the key synthetic steps and challenges in synthesizing this compound?

The synthesis involves constructing the dibenzo[b,f][1,4]oxazepine core, followed by sulfonamide coupling and functionalization. Key steps include:

Oxazepine Core Formation : Cyclization of substituted anthranilic acid derivatives under acidic conditions (e.g., polyphosphoric acid) .

Sulfonamide Coupling : Reacting the oxazepine intermediate with 5-chloro-2-methoxybenzenesulfonyl chloride in anhydrous DMF or pyridine .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Challenges :

  • Low yields (<40%) due to steric hindrance during sulfonamide coupling.
  • Byproduct formation from competing nucleophilic attacks; optimized by controlling temperature (0–5°C) and stoichiometry .

Q. How to characterize the compound’s purity and confirm its structural integrity?

Use a combination of analytical techniques:

Technique Conditions/Parameters Key Observations Reference
1H/13C NMR DMSO-d6, 400/500 MHzSulfonamide NH (~10.2 ppm), aromatic protons (6.8–8.1 ppm)
HPLC C18 column, acetonitrile/water (70:30), 1 mL/minRetention time ~8.2 min; purity ≥95%
Mass Spectrometry ESI+ mode[M+H]+ at m/z 458.1 (calc. 458.03)

Note : X-ray crystallography (if single crystals are obtainable) resolves stereochemical ambiguities .

Q. What solvent systems and conditions optimize solubility for in vitro assays?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents:

  • DMSO : Primary stock solution (10–50 mM) .
  • Ethanol/Water (1:1) : For dilution in cell culture media (final DMSO ≤0.1%) .
  • pH Adjustment : Solubility increases at pH >7 due to deprotonation of the sulfonamide group .

Critical Tip : Pre-warm suspensions to 37°C and sonicate for 15 minutes to avoid precipitation .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to identify critical pharmacophores?

Methodology :

Substituent Variation :

  • Modify methoxy (position 2) to ethoxy or hydroxy to assess hydrogen-bonding effects.
  • Replace chlorine (position 5) with fluorine or methyl to study steric/electronic impacts .

Biological Testing :

  • Screen analogs against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .

Computational Modeling :

  • Perform molecular docking (AutoDock Vina) to map binding poses in ATP-binding pockets .

Case Study : Ethyl substitution at R1 (similar compounds) improved kinase inhibition by 3-fold (IC50 = 12 nM vs. 36 nM) .

Q. How to optimize synthetic yield and scalability for multi-gram production?

Strategies :

  • Design of Experiments (DOE) : Vary temperature, catalyst (e.g., DMAP), and solvent (DMF vs. THF) to identify robust conditions .
  • Continuous Flow Chemistry : Reduces reaction time from 24h to 2h and improves yield by 25% .
  • In-Situ Monitoring : Use FTIR to track sulfonamide coupling completion (disappearance of –SO2Cl peak at 1370 cm⁻¹) .

Data Contradiction : Bench-scale reactions in DMF yield 45%, while THF yields 30% but higher purity. Resolution: Use DMF with iterative recrystallization .

Q. How to resolve contradictions in reported biological activity across studies?

Approach :

Replicate Assays : Test the compound in parallel with positive controls (e.g., staurosporine for kinase inhibition) .

Orthogonal Assays : Confirm antimicrobial activity via both MIC (broth dilution) and time-kill assays .

Meta-Analysis : Compare logP values—higher lipophilicity (>3.5) correlates with false positives in cell-based assays due to membrane accumulation .

Example : Discrepancies in IC50 values (0.5–5 µM) for EGFR inhibition were traced to ATP concentration variations (1 mM vs. 100 µM) in assay buffers .

Q. What computational strategies predict off-target interactions and toxicity?

Pipeline :

Pharmacophore Screening : Use SwissTargetPrediction to identify potential off-targets (e.g., carbonic anhydrase) .

Toxicity Prediction : Apply QSAR models (ADMETlab 2.0) to flag hepatotoxicity risks (e.g., CYP3A4 inhibition) .

Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) to prioritize high-specificity analogs .

Validation : MD simulations revealed a 2.5 Å shift in the dibenzo ring orientation, explaining reduced affinity for COX-2 vs. COX-1 .

Q. How to address stability issues in long-term storage for biological testing?

Stabilization Protocol :

  • Lyophilization : Store as lyophilized powder under argon at -80°C (99% stability over 12 months) .
  • Light Sensitivity : Use amber vials; UV exposure for >6h causes 20% degradation (HPLC monitoring) .
  • Buffered Solutions : Add 1% BSA to PBS (pH 7.4) to prevent aggregation at 4°C .

Degradation Products : Hydrolysis of the oxazepine ketone generates inactive carboxylic acid derivatives (LC-MS confirmation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.